1-[(5-Nitrothien-2-YL)carbonyl]piperazine
Description
The exploration of novel chemical entities with potential therapeutic applications is a cornerstone of modern medicinal chemistry. Within this pursuit, the strategic combination of known bioactive structural motifs is a common and effective approach to generating new molecules with unique pharmacological profiles. The compound 1-[(5-Nitrothien-2-YL)carbonyl]piperazine is a prime example of such a design, integrating a piperazine (B1678402) ring, a nitrothiophene system, and an amide functional group.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11N3O3S |
|---|---|
Molecular Weight |
241.27 g/mol |
IUPAC Name |
(5-nitrothiophen-2-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C9H11N3O3S/c13-9(11-5-3-10-4-6-11)7-1-2-8(16-7)12(14)15/h1-2,10H,3-6H2 |
InChI Key |
UMXPZCMMEGXOTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 1 5 Nitrothien 2 Yl Carbonyl Piperazine
Historical and Contemporary Approaches to the Synthesis of the Compound
The principal and most direct route for synthesizing 1-[(5-nitrothien-2-yl)carbonyl]piperazine is the amidation reaction, a form of nucleophilic acyl substitution. This involves reacting an activated form of 5-nitrothiophene-2-carboxylic acid with piperazine (B1678402). The core challenge in this synthesis is to ensure high yield and purity, primarily by promoting the desired mono-acylation of the symmetric piperazine ring and preventing the formation of the bis-acylated byproduct.
Contemporary strategies often employ mono-protected piperazine derivatives, such as 1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine), to circumvent the issue of double addition. This approach involves coupling the protected piperazine with the carboxylic acid, followed by a deprotection step to yield the final mono-substituted product. beilstein-journals.orgacgpubs.org
Optimization of Amidation Reactions for Enhanced Yield and Purity
Optimizing the amidation reaction is critical for maximizing the yield of this compound while minimizing impurities. Key parameters that are manipulated include stoichiometry, temperature, solvent, and the sequence of reagent addition.
When using unprotected piperazine, controlling the stoichiometry is essential. Using a significant excess of piperazine can favor the formation of the mono-acylated product by increasing the statistical probability of a piperazine molecule reacting with only one acyl group. beilstein-journals.org Conversely, adding the activated carboxylic acid derivative dropwise to a solution of excess piperazine can also reduce the formation of the bis-amide byproduct. beilstein-journals.org
Reaction temperature and solvent choice also play a significant role. Low temperatures (e.g., 0 °C) are often employed during the addition of reagents to control the reaction rate and prevent side reactions. The choice of solvent is dictated by the solubility of the reactants and the nature of the coupling reagents used, with aprotic solvents like dichloromethane (B109758) (DCM), acetonitrile (B52724) (ACN), or N,N-dimethylformamide (DMF) being common. beilstein-journals.orgacgpubs.org
Table 1: Optimization Parameters for Amidation Reactions
| Parameter | Strategy | Rationale | Common Conditions |
|---|---|---|---|
| Stoichiometry | Use of excess piperazine | Statistically favors mono-acylation | >3 equivalents of piperazine |
| Use of mono-protected piperazine | Prevents reaction at one nitrogen atom | N-Boc-piperazine, N-Cbz-piperazine | |
| Temperature | Low initial temperature | Controls exothermic reactions and minimizes side products | 0 °C to room temperature |
| Solvent | Aprotic solvents | Solubilizes reactants without interfering | Dichloromethane (DCM), Acetonitrile (ACN), N,N-Dimethylformamide (DMF) |
| Reagent Addition | Slow/dropwise addition of acylating agent | Maintains a high concentration of amine relative to the acylating agent | Dropwise addition over 30-60 minutes |
Exploration of Diverse Coupling Reagents and Strategies
The formation of the amide bond requires the "activation" of the carboxylic acid group of 5-nitrothiophene-2-carboxylic acid. This is achieved either by converting it into a more reactive derivative, such as an acyl chloride, or by using a coupling reagent that facilitates the reaction in situ. researchgate.net
Acyl Halide Formation: A traditional and effective method involves converting the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.com The highly reactive acyl chloride then readily reacts with piperazine, typically in the presence of a non-nucleophilic base like triethylamine (B128534) (NEt₃) to neutralize the HCl byproduct.
In Situ Coupling Reagents: Modern synthesis often favors the direct use of coupling reagents, which generate a reactive intermediate in the reaction mixture. This approach avoids the isolation of unstable acyl halides and often proceeds under milder conditions. researchgate.net Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. peptide.comuni-kiel.de
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) are widely used. acgpubs.orgpeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress potential racemization and improve efficiency, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are frequently included. luxembourg-bio.comhhu.de
Onium Salts: Phosphonium reagents (e.g., PyBOP) and aminium/uronium reagents (e.g., HBTU, HCTU) are highly efficient and lead to rapid amide bond formation with minimal side reactions. peptide.comluxembourg-bio.comnih.gov They are particularly useful for sterically hindered substrates.
Table 2: Common Coupling Reagents for Amide Synthesis
| Reagent Class | Examples | Mechanism of Action | Advantages |
|---|---|---|---|
| Halogenating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Converts carboxylic acid to highly reactive acyl chloride | High reactivity, inexpensive |
| Carbodiimides | DCC, EDC | Forms an O-acylisourea intermediate | Widely used, EDC byproducts are water-soluble |
| Phosphonium Salts | PyBOP, PyAOP | Forms an activated phosphonium ester | High efficiency, low racemization |
| Uronium/Aminium Salts | HBTU, HCTU, TBTU | Forms an activated uronium/aminium ester | Fast reaction times, high yields, suitable for solid-phase synthesis |
Synthesis and Functionalization of Key Precursors
The successful synthesis of the target compound relies on the efficient preparation of its two key building blocks: 5-nitrothien-2-carboxylic acid and piperazine.
Preparation of 5-Nitrothien-2-carboxylic Acid and its Activated Derivatives
5-Nitrothiophene-2-carboxylic acid is a crucial precursor. One documented synthetic route involves the oxidation of 5-nitro-2-formyl-thiophene. In this method, the aldehyde is treated with bromine in an aqueous solution of sodium acetate (B1210297) and acetic acid. The reaction proceeds at a controlled temperature, yielding the crude carboxylic acid, which can then be purified by recrystallization. This process has been reported to produce the desired product in high yield (81% pure product). chemicalbook.com
Once synthesized, the carboxylic acid must be activated for the amidation reaction, as discussed previously. This involves its conversion to an acyl chloride or the formation of an active ester in situ using coupling reagents. google.comhhu.de
Modification and Derivatization of Piperazine Scaffolds
Piperazine is a versatile scaffold that can be extensively modified. researchgate.net For the synthesis of this compound, the most relevant modification is the use of a protecting group to ensure mono-acylation. The tert-butoxycarbonyl (Boc) group is commonly employed due to its stability under many reaction conditions and its straightforward removal with acid (e.g., trifluoroacetic acid, TFA). acgpubs.org
Beyond simple protection, the piperazine ring can be functionalized in numerous ways to create derivatives:
N-Alkylation and N-Arylation: The secondary amine of a mono-acylated piperazine can be further functionalized. N-alkylation can be achieved through nucleophilic substitution with alkyl halides or via reductive amination. nih.gov N-arylation is commonly performed using methods like the Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr) on electron-deficient arenes. nih.gov
C-H Functionalization: While less common, recent advances have enabled the direct functionalization of the C-H bonds on the piperazine ring itself. mdpi.com These methods, often involving photoredox or metal catalysis, allow for the introduction of aryl or alkyl groups at the carbon positions, creating more complex and structurally diverse molecules.
Stereoselective Synthesis and Chiral Resolution
The parent compound, this compound, is achiral. However, stereocenters can be introduced into its derivatives through modifications of the piperazine ring. This is particularly relevant in medicinal chemistry, where the stereochemistry of a molecule can be critical to its biological activity.
Methods for preparing enantiopure substituted piperazines include:
Synthesis from Chiral Precursors: Chiral piperazine derivatives can be synthesized from readily available chiral building blocks, such as amino acids. rsc.org
Asymmetric Synthesis: Direct asymmetric functionalization of the piperazine ring is a more advanced strategy. For instance, the asymmetric lithiation of an N-Boc piperazine using a chiral ligand like sparteine, followed by trapping with an electrophile, can generate α-substituted piperazines with high stereoselectivity. nih.gov This allows for the controlled creation of specific stereoisomers.
Diastereoselective Cyclization: Intramolecular cyclization reactions can be designed to be highly diastereoselective, leading to the formation of substituted piperazines with a defined relative stereochemistry (e.g., cis or trans). rsc.orgorganic-chemistry.org
These stereoselective strategies are crucial for synthesizing specific, chirally pure derivatives of the parent compound for advanced applications.
Mechanistic Investigations of the Compound's Formation
The formation of this compound from piperazine and an activated form of 5-nitrothiophene-2-carboxylic acid, such as 5-nitrothiophene-2-carbonyl chloride, proceeds via a nucleophilic acyl substitution mechanism. This is a well-established reaction pathway for the formation of amides from amines and acyl halides. chemguide.co.ukyoutube.com
The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the piperazine ring on the electrophilic carbonyl carbon of the 5-nitrothiophene-2-carbonyl chloride. This initial attack leads to the formation of a transient tetrahedral intermediate. masterorganicchemistry.comlibretexts.org In this intermediate, the original carbonyl double bond is broken, and the oxygen atom carries a negative charge, while the attacking nitrogen atom bears a positive charge.
The reaction proceeds by the reformation of the carbon-oxygen double bond, which is accompanied by the expulsion of the chloride ion, a good leaving group. chemguide.co.uk Subsequently, a proton is transferred from the positively charged nitrogen atom to a base present in the reaction mixture, which could be another molecule of piperazine or an added base, to yield the final product, this compound, and a salt of the base. youtube.com Given the symmetrical nature of piperazine, a potential side product is the disubstituted piperazine, where both nitrogen atoms have been acylated. nih.gov The formation of this bis-amide can often be controlled by adjusting the stoichiometry of the reactants. nih.gov
Table 1: Hypothetical Kinetic and Thermodynamic Parameters for the Formation of this compound
| Parameter | Value | Units | Conditions |
| Rate Constant (k) | 0.05 | L mol⁻¹ s⁻¹ | 25 °C in Dichloromethane |
| Activation Energy (Ea) | 55 | kJ mol⁻¹ | - |
| Enthalpy Change (ΔH) | -80 | kJ mol⁻¹ | Standard Conditions |
| Gibbs Free Energy (ΔG) | -70 | kJ mol⁻¹ | Standard Conditions |
Note: The data in this table is illustrative and based on typical values for similar acylation reactions. Actual experimental values may vary.
While the reaction between piperazine and an acyl chloride is often facile and does not strictly require a catalyst, the efficiency can be influenced by catalytic factors and the choice of solvent.
Catalysis: In many amide bond formations, a base is added to neutralize the hydrogen chloride that is formed as a byproduct. chemguide.co.uk This prevents the protonation of the piperazine, which would render it non-nucleophilic and halt the reaction. Common bases used include tertiary amines like triethylamine or an excess of piperazine itself. While not a catalyst in the traditional sense of being regenerated, this base is crucial for the reaction to proceed to completion. In some related amide synthesis methodologies, organocatalysts or metal-based catalysts are employed to activate the carboxylic acid or the amine, although this is less common for the highly reactive acyl chlorides. ucl.ac.ukmdpi.com
Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents are generally preferred for this reaction to avoid solvolysis of the acyl chloride. Dichloromethane, chloroform, and tetrahydrofuran (B95107) are commonly used solvents. The polarity of the solvent can influence the stability of the reactants and the transition state. A more polar solvent can stabilize the charged tetrahedral intermediate, potentially increasing the reaction rate. However, the solubility of the reactants is also a critical factor. The solvent's ability to dissolve both piperazine (or its salt) and the acyl chloride is essential for a homogeneous reaction mixture and efficient reaction. In some cases, solvent choice can also influence the selectivity between mono- and di-acylation of piperazine.
Table 2: Influence of Solvent on the Hypothetical Yield of this compound
| Solvent | Dielectric Constant | Typical Yield (%) |
| Dichloromethane | 9.1 | 90 |
| Tetrahydrofuran (THF) | 7.6 | 85 |
| Acetonitrile | 37.5 | 88 |
| Toluene | 2.4 | 75 |
Note: The data in this table is illustrative and based on general trends observed in acylation reactions. Actual experimental yields will depend on specific reaction conditions.
Advanced Structural Elucidation and Conformational Analysis of 1 5 Nitrothien 2 Yl Carbonyl Piperazine
Spectroscopic Characterization for Molecular Architecture and Dynamics
Spectroscopic techniques are pivotal in elucidating the structural and dynamic properties of 1-[(5-Nitrothien-2-YL)carbonyl]piperazine. The combination of Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) provides a detailed picture of the molecule's conformational preferences and the chemical environment of its functional groups.
High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational Preferences and Tautomerism
High-resolution NMR spectroscopy is a powerful tool for investigating the conformational behavior of N-acylated piperazines in solution. For this compound, the NMR spectra are expected to be complex due to two primary conformational phenomena: the restricted rotation around the amide (C-N) bond and the chair-boat interconversion of the piperazine (B1678402) ring.
The partial double bond character of the amide linkage between the 5-nitrothienylcarbonyl group and the piperazine nitrogen atom hinders free rotation, leading to the existence of distinct rotamers. This is a well-documented phenomenon in tertiary amides. Consequently, separate sets of signals for the piperazine protons would be anticipated in the ¹H NMR spectrum at room temperature.
Furthermore, the piperazine ring itself is not static and typically undergoes rapid chair-to-chair interconversion. In unsymmetrically substituted piperazines, this process can be slowed down, leading to the observation of distinct axial and equatorial proton signals. For nitro-substituted derivatives of N-acylpiperazines, it has been noted that two different coalescence points can be observed in variable temperature NMR experiments. These correspond to the activation energy barriers for the amide bond rotation and the piperazine ring inversion. The activation energy barriers (ΔG‡) for these processes typically range from 56 to 80 kJ mol⁻¹.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |
|---|---|---|---|---|
| Thienyl-H | 7.0 - 8.5 | d, d | ~4-5 | Two distinct signals for the two protons on the thiophene (B33073) ring. |
| Piperazine-H (adjacent to C=O) | 3.5 - 4.0 | m | - | Broad multiplets due to conformational exchange. |
| Piperazine-H (distant from C=O) | 2.8 - 3.3 | m | - | Likely to show complex splitting patterns. |
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Carbon | Expected Chemical Shift (ppm) | Notes |
|---|---|---|
| C=O (Amide) | 160 - 170 | Carbonyl carbon. |
| C-NO₂ (Thienyl) | 145 - 155 | Carbon bearing the nitro group. |
| Thienyl Carbons | 120 - 140 | Aromatic carbons of the thiophene ring. |
Detailed Vibrational Spectroscopy (Infrared and Raman) for Functional Group Environment
Vibrational spectroscopy provides valuable insights into the functional groups present in this compound. Infrared (IR) and Raman spectra are complementary techniques that can be used to identify characteristic vibrational modes.
The IR spectrum is expected to be dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration, typically observed in the region of 1630-1680 cm⁻¹. The exact position of this band is sensitive to the electronic environment and hydrogen bonding. The N-H stretching vibration of the secondary amine in the piperazine ring would likely appear as a medium-intensity band in the 3200-3500 cm⁻¹ region. The nitro group (NO₂) will exhibit two characteristic stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. The C-H stretching vibrations of the thiophene ring are expected in the 3000-3100 cm⁻¹ range, while the piperazine C-H stretches will be observed below 3000 cm⁻¹.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for characterizing the thiophene ring vibrations and the C-C and C-N framework of the piperazine moiety.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|---|
| Amide C=O | Stretch | 1630 - 1680 | IR (strong), Raman (medium) |
| N-H (Piperazine) | Stretch | 3200 - 3500 | IR (medium) |
| NO₂ | Asymmetric Stretch | 1500 - 1560 | IR (strong) |
| NO₂ | Symmetric Stretch | 1300 - 1370 | IR (strong) |
| C-H (Thiophene) | Stretch | 3000 - 3100 | IR (medium), Raman (strong) |
X-ray Crystallographic Analysis of this compound
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Determination of Solid-State Conformation and Hydrogen Bonding Networks
A crucial aspect of the solid-state structure will be the hydrogen bonding network. The secondary amine of the piperazine ring can act as a hydrogen bond donor, while the carbonyl oxygen, the nitro group oxygens, and the other piperazine nitrogen can act as hydrogen bond acceptors. These interactions are expected to play a significant role in the packing of the molecules in the crystal lattice.
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules and can significantly impact their physical properties. Given the presence of flexible moieties and hydrogen bonding functionalities in this compound, the potential for polymorphism is considerable. Different polymorphs could arise from variations in the conformation of the piperazine ring or different hydrogen bonding patterns.
Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another area of interest. The hydrogen bonding capabilities of this compound make it a suitable candidate for forming co-crystals with other molecules, which could be used to modify its physicochemical properties.
Solution-State Conformational Studies using Advanced Spectroscopic Techniques
The conformational dynamics of this compound in solution can be further investigated using advanced spectroscopic techniques. Variable temperature NMR experiments are particularly informative, as they can be used to determine the energy barriers associated with conformational exchange processes, such as the amide bond rotation and piperazine ring inversion, by analyzing the coalescence of NMR signals.
Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about through-space interactions between protons, which can help to establish the preferred conformation in solution. Computational modeling, including Density Functional Theory (DFT) calculations, can also be employed to predict the relative energies of different conformers and to complement the experimental data.
Computational Chemistry and Molecular Modeling of 1 5 Nitrothien 2 Yl Carbonyl Piperazine
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 1-[(5-Nitrothien-2-YL)carbonyl]piperazine. These calculations provide insights into the molecule's frontier molecular orbitals and electrostatic potential, which are key determinants of its chemical behavior.
Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Maps
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons.
For this compound, the HOMO is expected to be localized primarily on the electron-rich piperazine (B1678402) ring and the thiophene (B33073) ring, while the LUMO is anticipated to be concentrated on the electron-withdrawing 5-nitrothiophene moiety. The presence of the nitro group significantly lowers the energy of the LUMO, making the compound a potential electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller energy gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. In the case of this compound, the MEP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro and carbonyl groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the piperazine ring, highlighting these areas as potential sites for nucleophilic interaction.
Table 1: Predicted Frontier Molecular Orbital (FMO) Properties of this compound
| Parameter | Predicted Value/Region | Implication |
| HOMO Energy | Relatively High | Electron-donating potential of the piperazine and thiophene rings |
| LUMO Energy | Relatively Low | Electron-accepting potential of the 5-nitrothiophene moiety |
| HOMO-LUMO Gap | Moderate to Low | Indicates potential for chemical reactivity |
| HOMO Localization | Piperazine and Thiophene Rings | Sites for electrophilic attack |
| LUMO Localization | 5-Nitrothiophene Moiety | Sites for nucleophilic attack |
Acidity and Basicity Predictions of Ionizable Groups
The piperazine moiety in this compound contains a secondary amine, which is an ionizable group. The basicity of this nitrogen atom is a key property influencing the molecule's behavior in different pH environments. The pKa value, which is the negative logarithm of the acid dissociation constant, is a quantitative measure of the basicity of the amine.
The pKa of the secondary amine in the piperazine ring is influenced by the electronic effects of the substituent. The 5-nitrothien-2-yl)carbonyl group is strongly electron-withdrawing due to the presence of both the carbonyl and nitro groups. This electron-withdrawing effect is expected to decrease the electron density on the piperazine nitrogen, thereby reducing its basicity and lowering its pKa value compared to unsubstituted piperazine. researchgate.neturegina.ca Computational methods can predict the pKa of this ionizable group with reasonable accuracy, providing valuable information for understanding its protonation state at physiological pH. researchgate.net
Table 2: Predicted Acidity/Basicity of Ionizable Groups in this compound
| Ionizable Group | Predicted Property | Influencing Factor | Predicted pKa Range |
| Piperazine Secondary Amine | Basic | Electron-withdrawing effect of the (5-nitrothien-2-yl)carbonyl group | 5.0 - 7.0 |
Conformational Analysis and Molecular Dynamics Simulations
Exploration of Conformational Landscapes and Energy Minima
The conformational landscape of this compound is primarily dictated by the rotation around the amide bond and the puckering of the piperazine ring. The piperazine ring typically adopts a stable chair conformation to minimize steric strain. beilstein-journals.orgrsc.org However, the presence of the N-acyl group introduces a significant rotational barrier around the C-N amide bond due to its partial double bond character. nih.gov This restricted rotation leads to the existence of distinct rotational isomers (rotamers).
Computational methods, such as potential energy surface scans and conformational searches, can be employed to identify the low-energy conformations (energy minima) of the molecule. These studies would likely reveal that the most stable conformers have the piperazine ring in a chair conformation, with specific orientations of the (5-nitrothien-2-yl)carbonyl group relative to the ring. The interplay between steric hindrance and electronic interactions determines the relative energies of these conformers.
Solvent Effects on Molecular Conformation and Stability
The surrounding solvent can significantly influence the conformational preferences and stability of a molecule. Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of this compound in a solvent environment, such as water.
In MD simulations, the molecule is placed in a box of solvent molecules, and the trajectories of all atoms are calculated over time by solving Newton's equations of motion. These simulations can reveal how solvent molecules interact with different parts of the solute and how these interactions affect its conformation. For instance, polar solvents like water can form hydrogen bonds with the carbonyl oxygen and the secondary amine of the piperazine ring, potentially stabilizing certain conformations over others. nih.gov The polarity of the solvent can also affect the rotational barrier of the amide bond. nih.gov Implicit solvent models can also be used to estimate the effect of solvation on the conformational energies without the computational expense of explicit solvent simulations. njit.edu
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level.
For this compound, molecular docking studies can be performed against various protein targets to predict its potential biological activity. The docking process involves generating a multitude of possible binding poses of the ligand within the active site of the protein and then scoring these poses based on a scoring function that estimates the binding affinity.
Table 3: Predicted Ligand-Protein Interaction Patterns for this compound
| Molecular Moiety | Potential Interaction Type | Interacting Protein Residues (Examples) |
| Piperazine Ring (Secondary Amine) | Hydrogen Bond Donor/Acceptor, Ionic Interactions | Aspartic Acid, Glutamic Acid, Serine, Threonine |
| Carbonyl Group | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Threonine |
| Nitrothiophene Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |
| Nitro Group | Hydrogen Bond Acceptor | Arginine, Lysine, Serine |
Identification of Putative Biological Targets based on Structure-Based Virtual Screening
Structure-based virtual screening (SBVS) is a powerful computational methodology used in drug discovery to identify potential biological targets for a given compound. For a molecule like this compound, this process would involve docking the 3D structure of the compound against a large library of macromolecular targets, such as proteins and enzymes, to predict binding affinities and identify the most likely biological partners.
The process begins with the generation of a high-quality 3D conformation of this compound. This is typically achieved through quantum mechanical calculations or by using specialized molecular modeling software. Subsequently, a library of potential biological targets is prepared. This library can be a comprehensive database like the Protein Data Bank (PDB) or a more focused collection of proteins associated with specific disease pathways.
Using molecular docking programs such as AutoDock, Glide, or GOLD, the compound is then computationally placed into the binding site of each target protein in the library. mdpi.com These programs calculate a "docking score" for each protein-ligand complex, which estimates the binding affinity. nih.gov By ranking the targets based on these scores, a list of putative biological targets can be generated. For instance, studies on similar heterocyclic amides have successfully employed this technique to identify potential enzyme inhibitors. researchgate.net
Given the structural motifs present in this compound—a nitrothiophene group and a piperazine ring—virtual screening could suggest a range of potential targets. The piperazine moiety is a common scaffold in ligands for G-protein coupled receptors (GPCRs) and various enzymes. scilit.commdpi.com The nitrothiophene component, a known toxicophore, might suggest interactions with enzymes involved in redox processes. researchgate.net For example, in silico analysis of 2-nitrothiophene (B1581588) has suggested an interaction with ferredoxin, a key protein in electron transfer. researchgate.net A hypothetical virtual screening output for this compound might prioritize targets such as kinases, proteases, or specific GPCRs, based on favorable docking scores.
Illustrative Data Table: Putative Biological Targets Identified Through Virtual Screening
| Rank | Target Class | Example Target | Docking Score (kcal/mol) (Hypothetical) |
| 1 | Kinase | Cyclin-Dependent Kinase 2 (CDK2) | -9.5 |
| 2 | GPCR | Dopamine D2 Receptor | -9.1 |
| 3 | Protease | Thrombin | -8.8 |
| 4 | Redox Enzyme | Ferredoxin | -8.5 |
| 5 | Kinase | Mitogen-Activated Protein Kinase (MAPK) | -8.2 |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating a typical output from a virtual screening campaign.
Characterization of Binding Modes and Interaction Fingerprints
Once putative targets are identified, detailed molecular docking and molecular dynamics (MD) simulations are employed to characterize the specific binding modes and interaction fingerprints of this compound with these proteins. This analysis provides insights into the molecular basis of the interaction.
For a given protein-ligand complex, the binding mode describes the orientation and conformation of the compound within the binding site. For example, in a hypothetical interaction with a kinase, the piperazine ring might form hydrogen bonds with the hinge region of the enzyme, a common binding motif for kinase inhibitors. The nitrothiophene ring could then occupy a hydrophobic pocket, forming van der Waals interactions with nonpolar amino acid residues. Molecular docking studies on other thiophene carboxamide derivatives have revealed similar patterns, where the thiophene ring engages in hydrophobic interactions and the amide linker forms crucial hydrogen bonds. mdpi.com
The interaction fingerprint is a more detailed, often 2D, representation of all the molecular interactions between the ligand and the protein. This includes hydrogen bonds, hydrophobic contacts, ionic interactions, and pi-pi stacking. For this compound, key interactions could involve:
Hydrogen bonding: The carbonyl oxygen and the nitrogen atoms of the piperazine ring are potential hydrogen bond acceptors and donors.
Hydrophobic interactions: The thiophene ring and the aliphatic parts of the piperazine ring can interact with hydrophobic residues like leucine, valine, and isoleucine.
Pi-pi stacking: The aromatic thiophene ring could engage in stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the binding site.
Molecular dynamics simulations can further refine this understanding by modeling the dynamic behavior of the protein-ligand complex over time, providing information on the stability of the binding mode and the key interactions. nih.gov
Illustrative Data Table: Interaction Fingerprint with a Hypothetical Kinase Target
| Interaction Type | Ligand Moiety | Protein Residue (Hypothetical) |
| Hydrogen Bond | Carbonyl Oxygen | Backbone NH of Leucine |
| Hydrogen Bond | Piperazine NH | Side chain of Aspartic Acid |
| Hydrophobic | Thiophene Ring | Side chains of Valine, Isoleucine |
| Pi-Pi Stacking | Thiophene Ring | Side chain of Phenylalanine |
Note: The data in this table is hypothetical and for illustrative purposes only, representing a plausible interaction fingerprint.
In Silico Prediction of Pharmacokinetic Profiles (Excluding Experimental Human Data)
Theoretical Absorption and Distribution Properties
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. nih.gov For this compound, various computational models can estimate its physicochemical properties and predict its likely absorption and distribution characteristics.
Properties such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are calculated. These are often evaluated against established guidelines like Lipinski's Rule of Five to assess "drug-likeness." Based on its structure, this compound is likely to fall within the ranges for good oral bioavailability.
Computational models can predict parameters like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and plasma protein binding (PPB). For instance, piperazine-containing compounds are often predicted to have good intestinal absorption. mdpi.com The potential for BBB penetration would depend on a balance of lipophilicity and polar surface area. The presence of the polar nitro group and the piperazine ring might limit its ability to cross the BBB.
Illustrative Data Table: Predicted Physicochemical and ADME Properties
| Property | Predicted Value (Illustrative) | Interpretation |
| Molecular Weight | ~241 g/mol | Compliant with Lipinski's Rule (<500) |
| logP | ~1.8 | Moderate lipophilicity |
| TPSA | ~80 Ų | Good potential for intestinal absorption |
| H-Bond Donors | 1 | Compliant with Lipinski's Rule (<5) |
| H-Bond Acceptors | 4 | Compliant with Lipinski's Rule (<10) |
| Human Intestinal Absorption | High | Likely well-absorbed from the gut |
| BBB Permeability | Low | Unlikely to cross the blood-brain barrier |
| Plasma Protein Binding | Moderate | Significant fraction may be bound to plasma proteins |
Note: The data in this table is illustrative, based on typical values for similar small molecules, and not based on experimental data for the specific compound.
Computational Metabolism Pathways and Metabolite Prediction
Computational tools can predict the likely metabolic fate of a compound by identifying potential sites of metabolism (SOMs) and the resulting metabolites. wustl.edu For this compound, these predictions would be based on models of common metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes. wustl.edu
The most probable metabolic pathways for this compound would likely involve:
Nitroreduction: The nitro group on the thiophene ring is a key site for metabolism. Nitroaromatic compounds can be reduced by enzymes like nitroreductases to form nitroso, hydroxylamino, and ultimately amino derivatives. wustl.edu This pathway is significant as some of these intermediates can be reactive.
Oxidation of the Piperazine Ring: The piperazine ring is susceptible to oxidation at the nitrogen atoms or the adjacent carbon atoms, leading to N-dealkylation or hydroxylation.
Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized, potentially leading to the formation of a sulfoxide (B87167) or sulfone. wustl.edu
Specialized software can predict the likelihood of each of these reactions and the structures of the resulting phase I metabolites. These predictions are valuable for understanding the potential for bioactivation and for guiding experimental metabolism studies. chemrxiv.org
Illustrative Data Table: Predicted Major Metabolites
| Metabolite ID | Proposed Metabolic Reaction | Predicted Structure |
| M1 | Nitroreduction | 1-[(5-Aminothien-2-YL)carbonyl]piperazine |
| M2 | Piperazine N-oxidation | This compound-N-oxide |
| M3 | Piperazine C-hydroxylation | 1-[(5-Nitrothien-2-YL)carbonyl]-3-hydroxypiperazine |
| M4 | Thiophene S-oxidation | 1-[(5-Nitrothien-2-YL 1-oxide)carbonyl]piperazine |
Note: The data in this table is illustrative and represents common metabolic transformations for the given structural motifs.
Investigation of Biological and Pharmacological Mechanisms of 1 5 Nitrothien 2 Yl Carbonyl Piperazine Pre Clinical Focus
Target Identification and Molecular Engagement Studies
Comprehensive searches for direct molecular target engagement studies of 1-[(5-Nitrothien-2-YL)carbonyl]piperazine have yielded no specific results. The characterization of its interaction with biological macromolecules remains an unaddressed area of research.
Enzyme Inhibition/Activation Assays and Kinetic Characterization (In Vitro)
There is currently no available data from in vitro enzyme inhibition or activation assays for this compound. Consequently, its inhibitory constant (Kᵢ), half-maximal inhibitory concentration (IC₅₀), or activation parameters against any specific enzyme are unknown. Kinetic characterization, which would elucidate the mechanism of enzyme interaction (e.g., competitive, non-competitive), has not been reported.
Receptor Binding and Functional Assays in Cellular Systems
Specific receptor binding affinities and functional activities for this compound are not documented. There are no published studies detailing its potency (EC₅₀/IC₅₀) or efficacy (Eₘₐₓ) in receptor-based functional assays within cellular systems. The general classes of compounds containing piperazine (B1678402) are known to interact with a variety of receptors, but this cannot be specifically attributed to the compound without direct experimental evidence.
Mechanistic Studies in Pre-clinical Animal Models (Excluding Clinical Human Data)
Despite a comprehensive search of available scientific literature, no specific pre-clinical studies investigating the biological and pharmacological mechanisms of this compound in animal models were identified. Consequently, there is no data to report on the target occupancy, biomarker modulation, or specific pharmacodynamic effects of this compound.
The following sections represent the requested structure for such data, should it become available in the future.
Target Occupancy and Biomarker Modulation in Tissue Samples
No studies detailing the engagement of this compound with its putative biological target in tissue samples from pre-clinical animal models have been published. Research in this area would typically involve methodologies to quantify the binding of the compound to its target protein or receptor and the subsequent modulation of downstream biomarkers.
Table 1: Hypothetical Target Occupancy of this compound in Rodent Brain Tissue
| Animal Model | Tissue | Target | Occupancy (%) | Method |
|---|---|---|---|---|
| Mouse | Striatum | N/A | N/A | N/A |
| Rat | Cortex | N/A | N/A | N/A |
N/A: Not Available. Data is hypothetical and for illustrative purposes only.
Pharmacodynamic Effects Related to Specific Molecular Mechanisms
There is currently no information available linking the pharmacodynamic effects of this compound to specific molecular mechanisms in pre-clinical animal models. Such studies would be essential to elucidate the physiological and functional changes induced by the compound and to connect these changes to its interaction with a specific molecular target.
Table 2: Hypothetical Pharmacodynamic Effects of this compound in a Murine Model of [Specific Disease]
| Biomarker | Change | p-value | Putative Molecular Mechanism |
|---|---|---|---|
| N/A | N/A | N/A | N/A |
| N/A | N/A | N/A | N/A |
N/A: Not Available. Data is hypothetical and for illustrative purposes only.
Structure Activity Relationship Sar Studies of 1 5 Nitrothien 2 Yl Carbonyl Piperazine Analogs
Design and Synthesis of Analogs with Modifications to the Nitrothiophene Moiety
The 5-nitrothiophene-2-carboxamide (B1296742) scaffold is a key pharmacophore whose biological activity is deeply influenced by the electronic and steric nature of its constituent parts. dur.ac.uk The strong electron-withdrawing properties of the nitro group significantly impact the reactivity and interaction of the thiophene (B33073) ring with biological targets. nih.govnih.gov
The electronic landscape of the nitrothiophene ring is a primary determinant of the molecule's biological activity. The nitro group at the 5-position is often essential, acting as a potent electron-withdrawing group that activates the scaffold, frequently through bioreductive processes within target cells. dur.ac.ukresearchgate.net The presence and nature of other substituents on the thiophene ring can further modulate this activity.
Quantitative SAR (QSAR) studies on a series of 2-nitrothiophenes have demonstrated a correlation between antibacterial activity and calculated electronic properties such as HOMO (Highest Occupied Molecular Orbital) energies and the atomic charges on the sulfur atom. nih.gov For instance, the introduction of a second nitro group at the 3-position was found to have a significant effect on activity. nih.gov Similarly, substituting the ring with halogens like chloro or bromo groups can alter the electronic distribution and lipophilicity, thereby influencing target engagement and cell permeability. Computational studies on the nucleophilic aromatic substitution of substituted nitrothiophenes show that strongly electron-withdrawing groups like a cyano (CN) substituent can significantly lower the activation energy for reactions, a principle that can translate to interactions with biological nucleophiles. nih.gov
The following table summarizes the observed effects of various substituents on the thiophene ring on antibacterial activity, based on studies of related nitrothiophene compounds.
| Substituent at Position 3 | Substituent at Position 5 | General Effect on Activity | Reference |
|---|---|---|---|
| -H | -NO₂ | Baseline activity | nih.gov |
| -NO₂ | -NO₂ | Significantly increased activity | nih.gov |
| -CN | -NO₂ | Increased electrophilicity of the ring, potentially increasing activity | nih.gov |
| -Br | -NO₂ | Predicted to have high activity | nih.gov |
| -Cl | -NO₂ | Predicted to have high activity | nih.gov |
Isosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical properties of a lead compound while retaining its desired biological activity. nih.govsci-hub.se The thiophene ring is a well-established bioisostere for the benzene (B151609) ring, and in some contexts, for phenol (B47542) and aniline (B41778) moieties as well. sci-hub.senih.gov Consequently, replacing the 5-nitrothiophene core with a 4-nitrobenzene or other nitro-substituted aromatic or heteroaromatic rings is a logical step in SAR exploration. Such modifications can impact the compound's conformation, metabolic stability, and interaction with the target protein.
In a study of GluN2B selective NMDA receptor antagonists, the bioisosteric replacement of a benzene ring with a thiophene ring was not only well-tolerated but, in some cases, led to an increase in binding affinity. nih.gov This highlights the potential for maintaining or enhancing activity while exploring new chemical space. Another critical modification involves the nitro group itself. While its potent electron-withdrawing nature is often key to activity, it can also be a metabolic liability. cambridgemedchemconsulting.com Replacing the nitro group with other electron-withdrawing bioisosteres, such as cyano (-CN), sulfone (-SO₂R), or trifluoromethyl (-CF₃) groups, could potentially retain the necessary electronic profile while improving the metabolic stability of the analogs.
Exploration of Substitutions and Modifications on the Piperazine (B1678402) Ring
The piperazine ring is a versatile scaffold in drug design, often referred to as a "privileged structure" due to its frequent appearance in biologically active compounds. researchgate.netrsc.orgnih.gov Its two nitrogen atoms provide convenient handles for chemical modification, allowing for precise control over the compound's polarity, basicity, and steric profile. mdpi.com
Modification of the distal nitrogen (N4) of the piperazine ring via alkylation or acylation is a cornerstone of SAR studies for this class of compounds. These substitutions can profoundly affect how the molecule interacts with its biological target and can also modulate its pharmacokinetic properties.
N-Alkylation: The introduction of alkyl groups of varying size, branching, and polarity can probe the steric and hydrophobic tolerance of the target's binding pocket. SAR studies of various compound classes have shown that even minor changes, such as the addition of a methyl group, can significantly impact biological activity. nih.govresearchgate.net For example, in a series of CXCR4 antagonists, replacing a butylamine (B146782) side chain with an N-propyl piperazine moiety retained high potency while improving metabolic stability and reducing off-target effects. nih.gov
N-Acylation: Acylating the piperazine nitrogen with functionalities such as benzamides, sulfonamides, or carbamates introduces groups capable of forming additional hydrogen bonds or other non-covalent interactions. nih.gov This strategy can enhance binding affinity and selectivity. For instance, the optimization of glycine (B1666218) transporter-1 (GlyT-1) inhibitors involved exploring various N-benzamide substituents on a piperazine-containing scaffold, leading to the identification of potent in vivo active compounds. nih.gov
The table below illustrates the impact of N4-piperazine substitutions on the activity of various compound classes, demonstrating general SAR principles.
| N4-Substituent | Substitution Type | Observed Effect on Activity (Example Class) | Reference |
|---|---|---|---|
| -H | Unsubstituted | Higher activity (Antifungal/Larvicidal) | nih.govresearchgate.net |
| -CH₃ | Alkylation (small) | Lower activity (Antifungal/Larvicidal) | nih.govresearchgate.net |
| -CH₂CH₂CH₃ | Alkylation (medium) | Retained potency, improved stability (CXCR4 Antagonists) | nih.gov |
| -SO₂-propyl | Acylation (Sulfonamide) | Potent activity (GlyT-1 Inhibitors) | nih.gov |
| -CO-phenyl | Acylation (Benzamide) | Potent activity (GlyT-1 Inhibitors) | nih.gov |
The piperazine ring typically adopts a flexible chair conformation, and the orientation of its substituents (axial vs. equatorial) can be critical for proper alignment within a binding site. nih.govrsc.org Introducing steric bulk on or near the piperazine ring can influence this conformational equilibrium. In some cases, forcing a substituent into a specific orientation is key to unlocking activity. A conformational study of 2-substituted piperazines revealed that a preference for the axial conformation was crucial for agonist activity at the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov
Strategies to constrain the piperazine's flexibility include introducing bulky substituents on the ring's carbon atoms or incorporating the piperazine into a more rigid bridged or fused bicyclic system. rsc.orgmdpi.com While synthetically more challenging, such conformationally restricted analogs can offer significant gains in affinity and selectivity by reducing the entropic penalty of binding.
Alterations to the Carbonyl Linker and Amide Bond
The amide bond linking the nitrothiophene moiety and the piperazine ring is a critical structural element. It maintains a planar geometry and possesses both hydrogen bond donor (N-H) and acceptor (C=O) capabilities, which are often vital for target recognition. nih.gov However, amide bonds can be susceptible to enzymatic hydrolysis by proteases and amidases, leading to metabolic instability. drughunter.compressbooks.pub
Bioisosteric replacement of the amide bond is a widely used strategy to address this potential liability while preserving or enhancing biological activity. acs.org The goal is to find a replacement group that mimics the key physicochemical properties of the amide bond—its geometry, dipole moment, and hydrogen bonding capacity—but with greater metabolic stability. nih.govpressbooks.pub
A variety of functional groups have been successfully employed as amide bioisosteres. These include:
Heterocycles: Five-membered rings such as 1,2,4-oxadiazoles, 1,2,3-triazoles, and imidazoles can mimic the planarity and dipole moment of the amide. nih.govdrughunter.com
Reversed Amides (Retroamides): Inverting the amide linkage (NH-CO instead of CO-NH) can alter metabolic susceptibility while maintaining hydrogen bonding patterns. drughunter.com
Ketones and Esters: These groups can act as hydrogen bond acceptors but lack the donor capability of the amide N-H.
Trifluoroethylamines: This group can mimic the polarity and geometry of the amide bond and provides a hydrogen bond donor, but with reduced basicity of the amine. pressbooks.pub
The following table provides a summary of common amide bond bioisosteres and their key characteristics relevant to drug design.
| Bioisostere | H-Bond Donor | H-Bond Acceptor | Metabolic Stability | Geometric Mimicry | Reference |
|---|---|---|---|---|---|
| 1,2,4-Oxadiazole (B8745197) | No | Yes | High | Good | nih.govdrughunter.com |
| 1,2,3-Triazole | Yes (C-H) | Yes | High | Good | nih.govpressbooks.pub |
| Retroamide (-NHCO-) | Yes | Yes | Moderate-High | Excellent | drughunter.com |
| Ketone (-CH₂CO-) | No | Yes | High | Fair | pressbooks.pub |
| Trifluoroethylamine (-CH₂CF₂-NH-) | Yes | No | High | Good | pressbooks.pub |
Bioisosteric Replacements of the Amide Linkage
The amide bond in 1-[(5-nitrothien-2-yl)carbonyl]piperazine is a critical linker group, but it can be susceptible to enzymatic degradation, which can limit the metabolic stability and bioavailability of the compound. nih.gov Bioisosteric replacement of the amide group with other functional groups that mimic its key physicochemical properties is a common strategy in medicinal chemistry to overcome these limitations. nih.gov The goal is to retain or improve the desired biological activity while enhancing the pharmacokinetic profile of the molecule.
Common bioisosteres for the amide linkage include various five-membered heterocycles such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. nih.govcambridgemedchemconsulting.com These rings can act as rigid scaffolds that maintain the relative orientation of the 5-nitrothienyl and piperazine moieties, similar to the trans conformation of the amide bond. cambridgemedchemconsulting.com The choice of bioisostere can significantly impact the electronic properties, hydrogen bonding capacity, and metabolic stability of the resulting analog.
For instance, replacing the amide with a 1,2,4-oxadiazole can introduce a different dipole moment and hydrogen bond acceptor pattern, potentially altering the binding affinity for the target protein. nih.gov Similarly, a 1,2,3-triazole, often synthesized via "click chemistry," offers a stable and synthetically accessible alternative that is resistant to hydrolysis. nih.gov The table below illustrates potential bioisosteric replacements and their rationale.
| Original Moiety | Bioisosteric Replacement | Rationale | Potential Impact |
| Amide (-CO-NH-) | 1,2,4-Oxadiazole | Mimics the geometry and electronics of the amide bond. nih.gov | Improved metabolic stability, altered hydrogen bonding capacity. |
| Amide (-CO-NH-) | 1,3,4-Oxadiazole | Offers a different vector for substituents compared to the 1,2,4-isomer. | Modified binding interactions and solubility. |
| Amide (-CO-NH-) | 1,2,3-Triazole | Chemically robust and resistant to enzymatic cleavage. nih.gov | Enhanced metabolic stability, potential for new interactions via the nitrogen atoms. |
| Amide (-CO-NH-) | Ketone (-CO-CH2-) | Removes the hydrogen bond donating capability of the amide. | Can probe the importance of the N-H group for binding. |
| Amide (-CO-NH-) | Sulfonamide (-SO2-NH-) | Introduces a tetrahedral geometry at the sulfur atom. | May lead to solubility issues but can improve metabolic stability. cambridgemedchemconsulting.com |
Influence on Conformational Flexibility and Binding Affinity
Modifications to the amide linkage can have a profound effect on the conformational flexibility of the molecule. For instance, incorporating the amide functionality into a rigid heterocyclic ring system, as discussed in the context of bioisosteric replacement, will significantly reduce the number of accessible conformations. nih.gov This conformational constraint can be advantageous if it locks the molecule into a bioactive conformation, leading to higher binding affinity and selectivity. nih.gov However, if the rigidification leads to a conformation that is not optimal for binding, a decrease in activity will be observed.
Molecular modeling techniques, such as molecular dynamics simulations, can be employed to study the conformational preferences of different analogs and to understand how these preferences correlate with their biological activity. nih.gov These studies can help rationalize the observed SAR and guide the design of new analogs with optimized conformational properties for enhanced binding affinity. nih.gov The relationship between the configuration of substituents on the piperazine ring and the resulting opiate activities of dermorphin (B549996) analogues highlights the importance of stereochemistry in determining biological outcomes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can be invaluable tools for predicting the activity of novel analogs and for identifying the key molecular features that govern their biological effects.
Development of Predictive Models for Biological Activity
The development of a predictive QSAR model typically involves several steps. First, a dataset of compounds with known biological activities is compiled. scispace.com For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as its size, shape, electronic properties, and lipophilicity. mdpi.com
Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical equation that correlates the molecular descriptors with the biological activity. researchgate.netopenpharmaceuticalsciencesjournal.com The predictive power of the resulting QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. scispace.comresearchgate.net
For a series of piperazine derivatives, a hypothetical QSAR model might take the following form:
pIC₅₀ = β₀ + β₁(LogP) + β₂(TPSA) + β₃(LUMO)
Where:
pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, representing the biological activity.
LogP is the logarithm of the octanol-water partition coefficient, a measure of lipophilicity.
TPSA is the topological polar surface area, which is related to a molecule's ability to permeate cell membranes.
LUMO is the energy of the lowest unoccupied molecular orbital, an electronic descriptor.
β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.
The statistical significance of the model is evaluated using parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predicted correlation coefficient for the external test set (R²_pred). scispace.comopenpharmaceuticalsciencesjournal.com
| Statistical Parameter | Acceptable Value | Description |
| R² (Correlation Coefficient) | > 0.6 | A measure of the goodness of fit of the model to the training data. |
| Q² (Cross-validated R²) | > 0.5 | An indicator of the internal predictive ability of the model. |
| R²_pred (Predicted R² for test set) | > 0.5 | A measure of the model's ability to predict the activity of new compounds. |
Identification of Key Physico-chemical Descriptors for Optimizing Activity
A well-validated QSAR model not only predicts the activity of new compounds but also provides insights into the key physico-chemical descriptors that are important for biological activity. nih.gov By analyzing the regression coefficients of the QSAR equation, it is possible to identify which molecular properties have a positive or negative impact on the desired activity.
For instance, if the coefficient for LogP is positive, it suggests that increasing the lipophilicity of the compounds within a certain range may lead to higher activity. Conversely, a negative coefficient for a descriptor like molecular weight might indicate that smaller molecules are preferred.
In various QSAR studies on piperazine-containing compounds, several types of descriptors have been found to be significant for different biological activities. mdpi.comopenpharmaceuticalsciencesjournal.com These can be broadly categorized as follows:
Constitutional Descriptors: These describe the basic composition of the molecule, such as the number of atoms, bonds, and specific functional groups (e.g., nO, nDB). openpharmaceuticalsciencesjournal.com
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching.
Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges, and frontier molecular orbital energies (e.g., LUMO). mdpi.com
Thermodynamic Descriptors: These relate to the energetic properties of the molecule, such as heat of formation. nih.gov
Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide a more detailed description of the electronic structure (e.g., electrophilicity index). mdpi.com
The identification of these key descriptors provides a rational basis for the design of new this compound analogs with improved activity. For example, if the QSAR model indicates that a high topological polar surface area (PSA) is detrimental to activity, medicinal chemists can focus on synthesizing analogs with lower PSA values. mdpi.com This iterative process of QSAR modeling, compound design, synthesis, and biological testing is a powerful strategy in modern drug discovery.
Potential Applications of 1 5 Nitrothien 2 Yl Carbonyl Piperazine As a Research Tool
Utility in Probing Specific Biological Pathways and Mechanisms
There is no available research detailing the use of 1-[(5-Nitrothien-2-YL)carbonyl]piperazine to investigate specific biological pathways or mechanisms of action. Scientific studies that would elucidate its molecular targets and its effects on cellular signaling cascades are not present in the public domain.
Application in High-Throughput Screening Campaigns for Lead Identification
There is no evidence to suggest that this compound has been utilized in high-throughput screening (HTS) campaigns. HTS is a common practice in drug discovery to rapidly assess the biological or biochemical activity of a large number of compounds. The absence of this compound from HTS-related literature indicates it has likely not been a focal point of major screening initiatives for lead identification.
Future Directions and Emerging Research Avenues for 1 5 Nitrothien 2 Yl Carbonyl Piperazine
Development of Novel and Sustainable Synthetic Methodologies
The imperative to develop environmentally benign chemical processes has spurred significant interest in "green chemistry" approaches for the synthesis of heterocyclic compounds. Future research concerning 1-[(5-Nitrothien-2-YL)carbonyl]piperazine is likely to prioritize the development of sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.
Current synthetic strategies for similar compounds often rely on traditional methods that may involve harsh reaction conditions or the use of toxic solvents. Emerging research, however, points towards several promising avenues for improvement:
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, increase product yields, and reduce solvent usage in the synthesis of various heterocyclic compounds, including 1,3,5-triazine derivatives. mdpi.commdpi.com Applying microwave irradiation to the condensation of 5-nitrothiophene-2-carbonyl chloride with piperazine (B1678402) could offer a more efficient and environmentally friendly alternative to conventional heating methods.
Ultrasound-Assisted Synthesis: Sonochemistry has also emerged as a powerful tool in green synthesis, often leading to shorter reaction times and high yields in aqueous media. mdpi.com Exploring the use of ultrasound for the synthesis of this compound could significantly enhance the sustainability of its production.
Solvent-Free Reactions: Mechanochemical grinding and other solvent-free reaction conditions are gaining traction for their ability to reduce waste and environmental impact. mdpi.com Research into solid-state or solvent-free synthesis of this compound could represent a significant step towards a truly green manufacturing process.
| Green Chemistry Approach | Potential Advantages for Synthesis | Relevant Research Findings |
| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, less solvent | Effective for synthesis of various heterocyclic compounds. mdpi.commdpi.com |
| Ultrasound-Assisted Synthesis | Shorter reaction times, high yields, feasible in aqueous media | Proven to be a greener alternative to classical methods. mdpi.com |
| Catalytic Direct C-H Arylation | High atom economy, use of water as a solvent | Successful for thiophene (B33073) derivatives. unito.it |
| Solvent-Free Reactions | Minimized waste, reduced environmental impact | Growing area of interest for sustainable synthesis. mdpi.com |
Integration of Advanced Computational Techniques for Rational Design
The use of in silico methods has become an indispensable part of modern drug discovery, enabling the rational design and optimization of lead compounds. For this compound, computational techniques can provide profound insights into its structure-activity relationships (SAR) and guide the development of more potent and selective analogs.
Future computational research on this compound is anticipated to involve:
Molecular Docking and Dynamics Simulations: These methods can be employed to predict the binding mode of this compound with potential biological targets. By understanding the key interactions at the molecular level, researchers can rationally design modifications to enhance binding affinity and specificity. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of a series of this compound analogs with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
Pharmacophore Modeling and Virtual Screening: A pharmacophore model can be generated based on the known active conformations of related compounds. This model can then be used to screen large virtual libraries of compounds to identify new molecules with a high probability of biological activity. mdpi.com
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. This allows for the early identification of potential liabilities and guides the design of compounds with improved pharmacokinetic profiles. mdpi.comresearchgate.net
| Computational Technique | Application in Drug Design | Potential Impact on Research |
| Molecular Docking | Predicts binding orientation of a molecule to a target. nih.govnih.gov | Guides the design of analogs with improved binding affinity. |
| QSAR | Correlates chemical structure with biological activity. | Enables prediction of activity for novel compounds. |
| Pharmacophore Modeling | Identifies essential structural features for biological activity. mdpi.com | Facilitates the discovery of new active compounds through virtual screening. |
| ADMET Prediction | Predicts pharmacokinetic and toxicity properties. mdpi.comresearchgate.net | Helps in the early-stage optimization of drug-like properties. |
Exploration of New Biological Targets and Uncharted Mechanistic Pathways
While the biological activities of many nitrothiophene and piperazine-containing compounds have been explored, the specific therapeutic potential of this compound remains an area ripe for investigation. Future research will likely focus on identifying novel biological targets and elucidating the underlying mechanisms of action.
A particularly promising avenue of exploration is in the field of antibacterials. Research on a series of nitrothiophene carboxamides has revealed their potent activity against multi-drug resistant bacteria. nih.govnih.gov These studies have shown that these compounds act as prodrugs, requiring activation by bacterial nitroreductases to exert their bactericidal effects. nih.govnih.gov
Key future research questions in this area include:
Antimicrobial Spectrum: Does this compound exhibit activity against a broad range of clinically relevant bacteria, including those with resistance to current antibiotics?
Mechanism of Action: Is the antibacterial activity of this compound also dependent on activation by bacterial nitroreductases? Identifying the specific enzymes involved and the resulting reactive metabolites would be a crucial step.
Efflux Pump Evasion: A significant challenge in antibacterial drug development is overcoming efflux pumps that expel drugs from bacterial cells. Investigating whether this compound and its analogs can evade these pumps is a critical area of research. nih.govnih.gov
Beyond antibacterial activity, the diverse pharmacology of piperazine derivatives suggests that this compound could have effects on various other biological targets, such as neurotransmitter receptors. ijrrjournal.com Screening the compound against a wide array of receptors and enzymes could uncover unexpected therapeutic applications.
Design of Advanced Analogs with Tailored Mechanistic Profiles
Building upon the knowledge gained from SAR studies and mechanistic investigations, the rational design of advanced analogs of this compound represents a key future direction. The goal of such efforts would be to develop new compounds with improved potency, selectivity, and pharmacokinetic properties.
The versatile structure of the parent compound offers multiple points for modification:
Piperazine Ring Substitution: The unsubstituted nitrogen of the piperazine ring is a prime location for introducing various substituents to modulate the compound's physicochemical properties and target interactions. The addition of different functional groups can influence solubility, lipophilicity, and the ability to form hydrogen bonds, all of which can impact biological activity. nih.govnih.gov
Nitrothiophene Moiety Modification: Altering the position of the nitro group or introducing other substituents on the thiophene ring could fine-tune the electronic properties of the molecule and its susceptibility to metabolic activation.
Structure-activity relationship studies on various piperazine derivatives have highlighted the importance of specific structural features for different biological activities. nih.govnih.govmdpi.com By systematically synthesizing and evaluating a library of analogs, researchers can build a comprehensive understanding of the SAR for this chemical series and design next-generation compounds with tailored mechanistic profiles for specific therapeutic applications.
| Compound Moiety | Potential Modifications | Expected Impact on Properties |
| Piperazine Ring | Introduction of various substituents on the free nitrogen. | Modulation of solubility, lipophilicity, and target binding. nih.govnih.gov |
| Nitrothiophene Ring | Altering the position of the nitro group or adding other substituents. | Fine-tuning of electronic properties and metabolic activation. |
| Carbonyl Linker | Replacement with other functional groups. | Alteration of conformational flexibility and molecular geometry. |
Q & A
Q. What are the common synthetic strategies for synthesizing 1-[(5-Nitrothien-2-YL)carbonyl]piperazine, and how are intermediates characterized?
Methodological Answer: Synthesis typically involves coupling reactions between activated 5-nitrothiophene-2-carboxylic acid derivatives and piperazine. Key steps include:
- Esterification of the carboxylic acid (e.g., using ethanol and sulfuric acid) to form reactive intermediates.
- Hydrazide formation via refluxing with hydrazine hydrate.
- Cyclization with carbon disulfide under basic conditions to generate thiolactam intermediates.
- Nucleophilic substitution with piperazine in acetonitrile under reflux .
Structural confirmation relies on spectral techniques : - 1H/13C NMR to verify piperazine ring protons and nitrothiophene coupling.
- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?
Methodological Answer:
Q. Which in vitro and in vivo models are suitable for preliminary pharmacological screening?
Methodological Answer:
- In vitro :
- In vivo :
- Infiltration anesthesia models in rodents (e.g., lidocaine comparison for duration/toxicity) .
- Acute toxicity studies (subcutaneous LD50 determination; modified piperazines often show low toxicity, LD50 >500 mg/kg) .
Advanced Research Questions
Q. How does the piperazine scaffold modulate binding affinity to serotonin receptors (e.g., 5-HT1A), and what structural modifications enhance selectivity?
Methodological Answer:
- The piperazine nitrogen forms ionic interactions with conserved aspartate residues in GPCR transmembrane domains.
- Key modifications :
- Computational docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding poses and stability .
Q. How can researchers resolve contradictions in reported data (e.g., amide group’s impact on receptor binding)?
Methodological Answer:
- Comparative SAR studies : Synthesize analogs with/without amide groups and test under standardized conditions (e.g., 5-HT1A radioligand displacement assays).
- Crystallographic analysis of ligand-receptor complexes (e.g., X-ray or cryo-EM) to visualize hydrogen bonding and conformational effects.
- Meta-analysis of literature data to identify confounding variables (e.g., assay pH, buffer composition) .
Q. What strategies optimize the balance between biological activity and toxicity in structural analogs?
Methodological Answer:
- β-Cyclodextrin inclusion complexes : Reduce toxicity by improving solubility and masking reactive groups .
- Pro-drug approaches : Introduce metabolically labile esters or amides to minimize off-target effects.
- Dual-activity profiling : Screen analogs for off-target binding (e.g., hERG channel inhibition) early in development .
Q. How do nitrothiophene and piperazine moieties synergistically influence antimicrobial activity?
Methodological Answer:
- Nitrothiophene acts as an electron-deficient aromatic system, disrupting microbial electron transport chains.
- Piperazine enhances membrane permeability via protonation at physiological pH.
- Synergy testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
